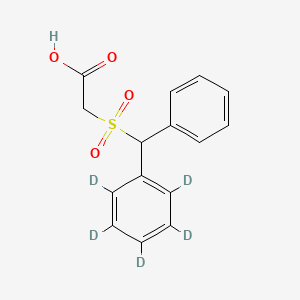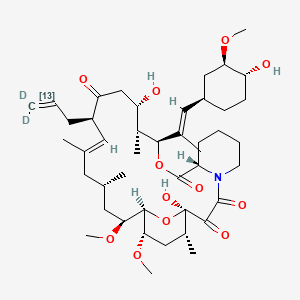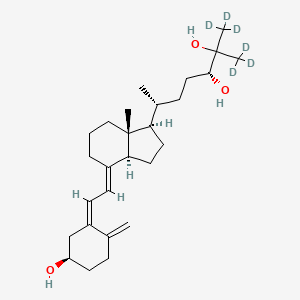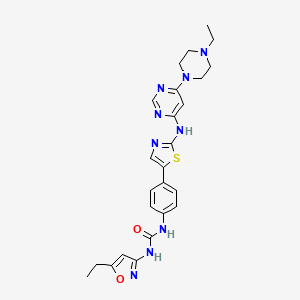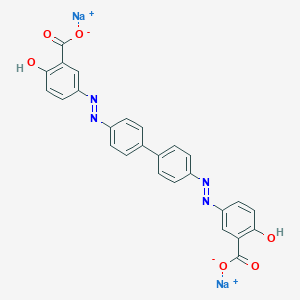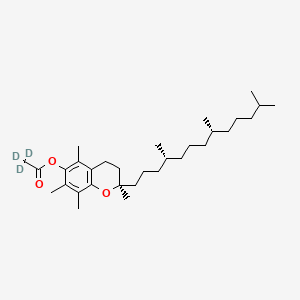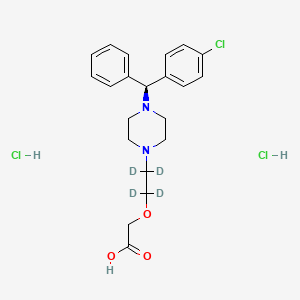
(S)-Cetirizine-d4 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cetirizine-d4 (dihydrochloride) is a deuterated form of cetirizine, an antihistamine used to relieve allergy symptoms such as watery eyes, runny nose, itching eyes/nose, and sneezing. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of cetirizine, as the presence of deuterium can affect the rate of metabolic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cetirizine-d4 (dihydrochloride) typically involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (S)-Cetirizine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Cetirizine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Cetirizine-d4 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of cetirizine under various conditions.
Biology: Employed in metabolic studies to understand the biotransformation of cetirizine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cetirizine.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of cetirizine.
Mecanismo De Acción
(S)-Cetirizine-d4 (dihydrochloride) exerts its effects by selectively inhibiting the histamine H1 receptor. This prevents histamine from binding to its receptor, thereby reducing the symptoms of allergic reactions. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The inhibition of these receptors leads to a decrease in the release of inflammatory mediators, resulting in relief from allergy symptoms.
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: The non-deuterated form of (S)-Cetirizine-d4 (dihydrochloride) with similar antihistamine properties.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for the histamine H1 receptor.
Hydroxyzine: A first-generation antihistamine with sedative properties, used for similar indications but with a different side effect profile.
Uniqueness
(S)-Cetirizine-d4 (dihydrochloride) is unique due to the presence of deuterium atoms, which can alter the metabolic rate and provide valuable insights into the pharmacokinetics and metabolism of cetirizine. This makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics.
Propiedades
Fórmula molecular |
C21H27Cl3N2O3 |
|---|---|
Peso molecular |
465.8 g/mol |
Nombre IUPAC |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1/i14D2,15D2;; |
Clave InChI |
PGLIUCLTXOYQMV-LRQQSIOKSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
